2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-ethylphenyl)acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 1,2-dihydroquinazolin-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide group linked to a 3-ethylphenyl moiety. Its molecular formula is C₂₄H₂₀ClN₃O₂, with a molecular weight of 418.89 g/mol. The structure combines a planar quinazolinone ring system with a flexible acetamide side chain, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-16-7-6-10-19(13-16)26-22(29)15-28-21-12-11-18(25)14-20(21)23(27-24(28)30)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAJODVOMNTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-ethylphenyl)acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a chloro group, a carbonyl moiety, and a phenyl ring. The unique structural characteristics contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O2 |
| Molecular Weight | 423.89 g/mol |
| CAS Number | 932457-56-2 |
| Melting Point | Not available |
Anticancer Activity
Quinazoline derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that related quinazoline compounds exhibit cytotoxicity against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of quinazoline derivatives, the compound exhibited IC50 values in the micromolar range against A549 and LNCaP cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives is another area of interest. The compound has been assessed for its ability to scavenge free radicals and reduce oxidative stress in cellular systems. In vitro assays demonstrated that it possesses significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 2-(6-chloro-2-oxo-4-phenyl... | 85 | 25 |
| Ascorbic Acid | 90 | 20 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It might interact with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Formation of the Quinazoline Core : Utilizing condensation reactions between appropriate amines and carbonyl compounds.
- Introduction of Substituents : Employing electrophilic aromatic substitution or nucleophilic attack to introduce chloro and ethyl groups.
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone-Acetamide Family
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Formamidine Acetate-Mediated Cyclization
A one-pot synthesis adapted from Patent CN114436974A enables direct cyclization:
-
Reactants : 5-Chloroanthranilic acid (1.0 eq), benzaldehyde (1.1 eq), formamidine acetate (1.2 eq)
-
Catalysts : CuCl (0.03 eq), KI (0.05 eq)
-
Conditions : Reflux in acetonitrile (12–20 h, 76–120°C)
Mechanism :
-
Schiff base formation between anthranilic acid and benzaldehyde
-
Nucleophilic attack by formamidine acetate
-
Copper-mediated cyclodehydration
Yield : 83–87% after recrystallization (ethyl acetate/petroleum ether).
Isatoic Anhydride Route
Modifying protocols from PMC10033893, isatoic anhydride derivatives undergo hydrazine coupling:
Stepwise Procedure :
-
Hydrazide Formation :
Isatoic anhydride + phenylhydrazine → 2-amino-N'-phenylbenzohydrazide (80% yield) -
Aldehyde Condensation :
Benzaldehyde derivative + SDS surfactant → imine intermediate -
Cyclization :
Acidic workup generates 4-phenylquinazolinone scaffold
Advantage : Avoids regioisomers through directed ortho-metalation.
Acetamide Side-Chain Installation
Chloroacetylation-Coupling Method
Adapted from PMC9975091, this two-step protocol ensures high regioselectivity:
Step 1: Chloroacetyl Chloride Activation
-
Reactants : Quinazolinone NH (1.0 eq), chloroacetyl chloride (1.2 eq)
-
Base : Et₃N (2.0 eq) in DMF, 0°C → RT, 4–5 h
-
Product : 2-Chloroacetylquinazolinone (72–78% yield)
Step 2: Nucleophilic Displacement
-
Conditions : 3-Ethylaniline (1.5 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 6 h
-
Yield : 68–74% after silica gel chromatography
Critical Parameter : Excess amine prevents diacylation byproducts.
Integrated One-Pot Methodologies
Sequential Cyclization-Acetamidation
Combining steps from multiple sources:
Single-Vessel Process :
-
Cyclocondensation of 5-chloroanthranilic acid with benzaldehyde
-
In situ chloroacetylation using ClCH₂COCl/Et₃N
-
Direct coupling with 3-ethylaniline without intermediate isolation
Optimized Conditions :
-
Temperature Gradient : 100°C (cyclization) → 50°C (acetylation) → 80°C (coupling)
-
Solvent System : DMF/MeCN (3:1 v/v)
-
Overall Yield : 65% (vs. 58% for stepwise)
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 9H, Ar-H), 4.82 (s, 2H, CH₂CO), 2.61 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₃)
IR (KBr) :
Purity Assessment
HPLC Parameters :
-
Column: C18, 5μm, 250 × 4.6 mm
-
Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min
-
Retention Time: 6.8 min (purity >98%)
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
What are the typical synthetic routes for preparing 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-ethylphenyl)acetamide, and how are reaction conditions optimized?
Level: Basic
Answer:
The synthesis involves a multi-step approach:
Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/ethanol, 80°C) .
Substitution at Position 1: Reacting the quinazolinone core with chloroacetyl chloride in DMF at 60°C to introduce the acetamide side chain .
Coupling with 3-Ethylphenylamine: Using coupling agents like EDCI/HOBt in dichloromethane under nitrogen to attach the 3-ethylphenyl group .
Optimization Tips:
- Temperature: Maintain 60–80°C to balance reaction rate and by-product formation.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts: Sodium hydride (NaH) improves nucleophilic substitution efficiency .
What analytical techniques are recommended for characterizing this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, DMSO-d6): Confirms aromatic protons (δ 7.2–8.1 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
- 13C NMR: Identifies carbonyl (C=O, δ 165–170 ppm) and quinazolinone carbons .
- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ at m/z 462.1) .
- High-Performance Liquid Chromatography (HPLC): C18 column with acetonitrile/water gradient (70:30) assesses purity (>95%) .
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for quinazolinone derivatives?
Level: Advanced
Answer:
Methodology:
Standardized Assay Conditions: Use identical cell lines (e.g., HeLa for antitumor studies) and incubation times (48–72 hours) .
Statistical Analysis: Apply ANOVA to compare IC50 values across studies, accounting for variables like solvent (DMSO concentration ≤0.1%) .
Control Compounds: Include reference drugs (e.g., doxorubicin) to validate assay sensitivity.
Example:
| Compound | Biological Activity | IC50 (µM) | Source |
|---|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazoline) | Antitumor | 10.5 | |
| N-(4-Chlorophenyl)-2-... | Kinase Inhibition | 15.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
